molecular formula C6H15N3O4S B1663342 Galegine sulfate CAS No. 20284-78-0

Galegine sulfate

Cat. No. B1663342
CAS RN: 20284-78-0
M. Wt: 225.27 g/mol
InChI Key: IMNZDWZLEPDBAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Galegine is a guanidine derivative used in the synthesis of biguanides, metformin, and phenformin as drugs for type 2 diabetes . The molecularly imprinted polymer (MIP) was synthesized for galegine, using galegine as a template molecule, methacrylic acid (MAA) as a functional monomer, ethylene glycol dimethacrylate (EGDMA) as a cross-linker, azobisisobutyronitrile (AIBN) as a reaction initiator, and acetonitrile as a solvent .


Chemical Reactions Analysis

Galegine, isolated from Galega (Galega officinalis L.), has anti-diabetic properties. In a study, silver nanoparticles (AgNPs) loaded onto urea-based periodic mesoporous organosilica (AgNPs/Ur-PMO) were bio-synthesized using G. officinalis leaf extract .

Scientific Research Applications

Galegine sulfate has been extensively studied for its potential use in treating diabetes. It has been shown to have hypoglycemic effects, which means it can lower blood sugar levels. This is due to its ability to increase insulin secretion and improve insulin sensitivity. This compound has also been studied for its potential use in treating other metabolic disorders, such as obesity and hyperlipidemia.

Mechanism of Action

Target of Action

Galegine sulfate, a guanidine derivative found in Galega officinalis, primarily targets the liver and muscle cells . It reduces glucose output in the liver and augments glucose uptake in the peripheral tissues, chiefly muscle . The primary targets of this compound are therefore the liver and muscle cells, where it plays a crucial role in glucose metabolism.

Mode of Action

This compound interacts with its targets, the liver and muscle cells, by activating an upstream kinase, liver kinase B1 (LKB-1), which in turn regulates the downstream kinase adenosine monophosphatase protein kinase (AMPK) . AMPK phosphorylates a transcriptional co-activator, transducer of regulated CREB protein 2 (TORC2), resulting in its inactivation which consequently downregulates transcriptional events that promote synthesis of gluconeogenic enzymes . This interaction results in a decrease in glucose production in the liver and an increase in glucose uptake in muscle cells .

Biochemical Pathways

This compound affects the biochemical pathway of glucose metabolism. It inhibits hepatic gluconeogenesis, a process that produces glucose in the liver . This compound also stimulates glucose uptake in muscle cells . These actions are mediated by the activation of AMPK, which can explain many of the effects of this compound, including enhanced glucose uptake and inhibition of acetyl-CoA carboxylase . Inhibition of acetyl-CoA carboxylase both inhibits fatty acid synthesis and stimulates fatty acid oxidation .

Pharmacokinetics

This compound is a hydrophilic base which exists at physiological pH as the cationic species (>99.9%) . Its passive diffusion through cell membranes should be very limited . This compound is excreted unchanged in urine . The elimination half-life of this compound during multiple dosages in patients with good renal function is approximately 5 hours . The dosage of this compound should be reduced in patients with renal impairment in proportion to the reduced clearance of creatinine .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in body weight, independent of reduced food intake . In 3T3-L1 adipocytes and L6 myotubes, this compound stimulates glucose uptake . This compound also reduces isoprenaline-mediated lipolysis in 3T3-L1 adipocytes and inhibits acetyl-CoA carboxylase activity in 3T3-L1 adipocytes and L6 myotubes . This compound down-regulates genes concerned with fatty acid synthesis, including fatty acid synthase and its upstream regulator SREBP .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of organic cation transporters (OCTs) in the sinusoidal endothelial cells of the liver can affect the absorption, hepatic uptake, and renal excretion of this compound . Furthermore, the concentration of this compound in the liver is three to five times higher than that in the portal vein after a single therapeutic dose . This suggests that the distribution of this compound in the body can be influenced by the physiological environment.

Advantages and Limitations for Lab Experiments

One advantage of using galegine sulfate in lab experiments is that it is a natural compound that can be easily extracted from goat's rue plant. This makes it a cost-effective and sustainable option. However, one limitation is that the purity of the compound can vary depending on the extraction and purification methods used, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on galegine sulfate. One area of interest is its potential use in combination with other compounds for the treatment of diabetes and other metabolic disorders. Another area of interest is the development of more efficient and sustainable methods for the extraction and purification of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a natural compound that has shown promising results in its potential use for treating diabetes and other metabolic disorders. Its mechanism of action involves activation of AMPK, leading to improved glucose and lipid metabolism. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound.

Safety and Hazards

The safety data sheet for Galegine sulfate includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Biochemical Analysis

Biochemical Properties

Galegine sulfate plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in glucose metabolism. One of the key enzymes that this compound interacts with is acetyl-CoA carboxylase. This compound inhibits this enzyme, leading to a reduction in fatty acid synthesis. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By activating AMPK, this compound enhances glucose uptake in skeletal muscle cells and inhibits hepatic gluconeogenesis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In skeletal muscle cells, this compound increases glucose uptake by enhancing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. This action is mediated through the activation of AMPK. In hepatocytes, this compound inhibits gluconeogenesis, thereby reducing hepatic glucose production. This compound also influences cell signaling pathways, such as the AMPK pathway, which plays a pivotal role in regulating cellular metabolism and energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits complex IV of the mitochondrial electron transport chain, leading to a reduction in glycerol-derived gluconeogenesis. This inhibition results in increased cytosolic redox and decreased activity of glycerol-3-phosphate dehydrogenase. Additionally, this compound activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. These molecular interactions collectively contribute to the glucose-lowering effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its glucose-lowering effects over extended periods. Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively lowers blood glucose levels without causing significant adverse effects. At high doses, this compound can induce toxic effects, including hepatic and renal toxicity. Threshold effects have been observed, where the glucose-lowering efficacy of this compound plateaus beyond a certain dosage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. By activating AMPK, this compound enhances glucose uptake and utilization in peripheral tissues. It also inhibits acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, this compound influences the redox state of cells by inhibiting complex IV of the mitochondrial electron transport chain. These metabolic effects contribute to the overall glucose-lowering and lipid-modulating properties of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound is taken up by cells via organic cation transporters, such as organic cation transporter 1 (OCT1). Once inside the cells, this compound can accumulate in specific compartments, such as the cytosol and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. In hepatocytes, this compound localizes to the mitochondria, where it inhibits complex IV of the electron transport chain. This localization is critical for its role in reducing glycerol-derived gluconeogenesis. Additionally, this compound can be found in the cytosol, where it activates AMPK and influences various metabolic pathways. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .

properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZDWZLEPDBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942415
Record name Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14279-86-8, 20284-78-0
Record name Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14279-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, (3-methyl-2-butenyl)-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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